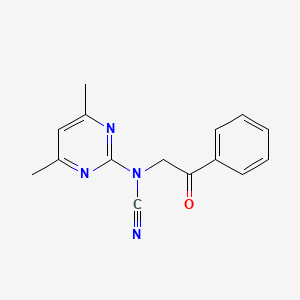

(4,6-Dimethylpyrimidin-2-yl)-phenacylcyanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of this compound involves the reaction between (S)-N-α-benzoyl-l-arginine ethyl ester hydrochloride and acetylacetone under microwave irradiation .

Molecular Structure Analysis

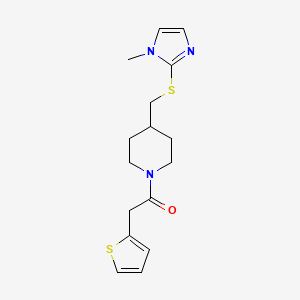

The molecular structure of (4,6-Dimethylpyrimidin-2-yl)-phenacylcyanamide consists of a pyrimidine ring with two methyl groups at positions 4 and 6, connected to a phenylacetamide group. The compound’s IUPAC name reflects this structure .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of (4,6-Dimethylpyrimidin-2-yl)-phenacylcyanamide, focusing on six unique fields:

Antimicrobial Agents

(4,6-Dimethylpyrimidin-2-yl)-phenacylcyanamide: has shown promising potential as an antimicrobial agent. Research indicates that derivatives of pyrimidine, including this compound, exhibit significant antibacterial and antifungal activities. These compounds can inhibit the growth of various Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans .

Anticancer Research

Pyrimidine derivatives, such as (4,6-Dimethylpyrimidin-2-yl)-phenacylcyanamide , are being explored for their anticancer properties. These compounds can interfere with DNA synthesis and function, making them effective in targeting rapidly dividing cancer cells. Studies have shown that they can induce apoptosis and inhibit the proliferation of cancer cells .

Antiviral Applications

The antiviral potential of (4,6-Dimethylpyrimidin-2-yl)-phenacylcyanamide is another area of active research. Pyrimidine derivatives have been found to inhibit the replication of various viruses, including HIV and hepatitis B virus. These compounds can act by interfering with viral DNA or RNA synthesis, thus preventing the virus from multiplying .

Anti-inflammatory Agents

Research has also highlighted the anti-inflammatory properties of pyrimidine derivatives. (4,6-Dimethylpyrimidin-2-yl)-phenacylcyanamide can modulate the inflammatory response by inhibiting the production of pro-inflammatory cytokines and enzymes. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Herbicidal Activity

In agricultural sciences, (4,6-Dimethylpyrimidin-2-yl)-phenacylcyanamide has been studied for its herbicidal properties. Pyrimidine derivatives can inhibit the growth of weeds by interfering with their metabolic processes. This application is particularly valuable in developing new herbicides that are effective against resistant weed species .

Antioxidant Properties

The antioxidant potential of (4,6-Dimethylpyrimidin-2-yl)-phenacylcyanamide is another significant area of research. These compounds can scavenge free radicals and protect cells from oxidative stress, which is implicated in various diseases, including neurodegenerative disorders and cardiovascular diseases .

Anthelmintic Applications

(4,6-Dimethylpyrimidin-2-yl)-phenacylcyanamide: has also been explored for its anthelmintic properties. Pyrimidine derivatives can be effective against parasitic worms, making them useful in the treatment of helminth infections in both humans and animals .

Medicinal Chemistry

In medicinal chemistry, (4,6-Dimethylpyrimidin-2-yl)-phenacylcyanamide is used as a building block for the synthesis of various bioactive molecules. Its versatility in forming different chemical bonds makes it valuable for designing new drugs with improved efficacy and safety profiles .

Safety and Hazards

properties

IUPAC Name |

(4,6-dimethylpyrimidin-2-yl)-phenacylcyanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O/c1-11-8-12(2)18-15(17-11)19(10-16)9-14(20)13-6-4-3-5-7-13/h3-8H,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRSRFHONBBKZEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N(CC(=O)C2=CC=CC=C2)C#N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4,6-Dimethylpyrimidin-2-yl)-phenacylcyanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2477502.png)

![ethyl 2-(4-(tert-butyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2477504.png)

![5-methyl-6-[(4-methylphenyl)methylsulfanyl]-1H-pyrimidin-2-one](/img/structure/B2477506.png)

![2-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-4,6-dimethylpyrimidine](/img/structure/B2477507.png)

![Tert-butyl 3-[4-(but-2-ynoylamino)-2-oxopyrrolidin-1-yl]azetidine-1-carboxylate](/img/structure/B2477513.png)

![2-([1,1'-biphenyl]-4-yloxy)-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide](/img/structure/B2477518.png)

![4-[({2-Methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)methyl]piperidine](/img/structure/B2477519.png)